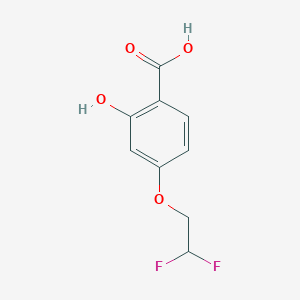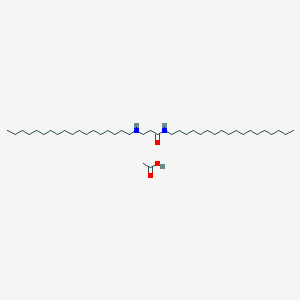
acetic acid;N-octadecyl-3-(octadecylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;N-octadecyl-3-(octadecylamino)propanamide is a complex organic compound with the molecular formula C41H84N2O3 and a molecular weight of 653.117 g/mol . This compound is characterized by its long hydrocarbon chains and amide functional groups, making it a significant molecule in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N-octadecyl-3-(octadecylamino)propanamide typically involves the reaction of octadecylamine with acetic anhydride under controlled conditions. The reaction proceeds as follows:
Reactants: Octadecylamine and acetic anhydride.
Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent oxidation. The temperature is maintained at around 60-80°C.
Procedure: Octadecylamine is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of octadecylamine and acetic anhydride.
Reactor Design: Use of industrial reactors with precise temperature and pressure control.
Automation: Automated systems for the addition of reactants and monitoring of reaction conditions.
Purification: Industrial-scale purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;N-octadecyl-3-(octadecylamino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and amides.
Reduction: Amines.
Substitution: Various substituted amides.
Aplicaciones Científicas De Investigación
Acetic acid;N-octadecyl-3-(octadecylamino)propanamide has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics and personal care products for its emulsifying properties.
Mecanismo De Acción
The mechanism of action of acetic acid;N-octadecyl-3-(octadecylamino)propanamide involves its interaction with lipid membranes. The long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;N,N-dioctadecyl-3-(octadecylamino)propanamide: Similar structure but with an additional octadecyl group.
Octadecylamine: A simpler compound with only one amine group.
Stearyl acetate: Contains a similar long hydrocarbon chain but lacks the amide group.
Uniqueness
Acetic acid;N-octadecyl-3-(octadecylamino)propanamide is unique due to its specific combination of long hydrocarbon chains and amide functional groups, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .
Propiedades
Número CAS |
143452-43-1 |
|---|---|
Fórmula molecular |
C41H84N2O3 |
Peso molecular |
653.1 g/mol |
Nombre IUPAC |
acetic acid;N-octadecyl-3-(octadecylamino)propanamide |
InChI |
InChI=1S/C39H80N2O.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40-38-35-39(42)41-37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h40H,3-38H2,1-2H3,(H,41,42);1H3,(H,3,4) |
Clave InChI |
ATVFBICILKEWJQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNCCC(=O)NCCCCCCCCCCCCCCCCCC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


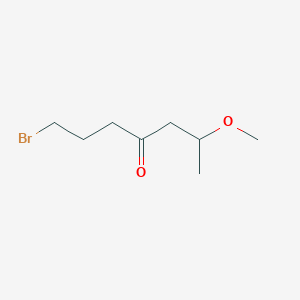
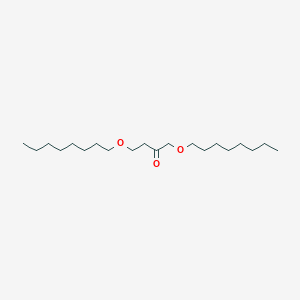
![2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide](/img/structure/B12542799.png)
![N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine](/img/structure/B12542813.png)
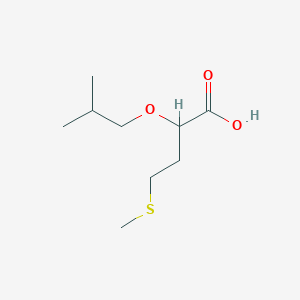
![N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide](/img/structure/B12542823.png)
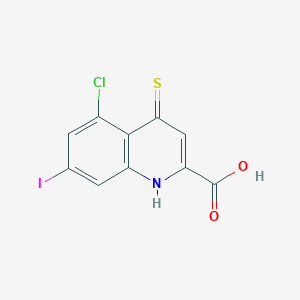
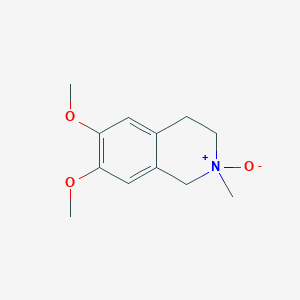
![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide](/img/structure/B12542845.png)
![N~1~,N~6~-Bis(4-{[bis(2-hydroxyethyl)amino]methyl}phenyl)hexanediamide](/img/structure/B12542853.png)
![5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12542858.png)
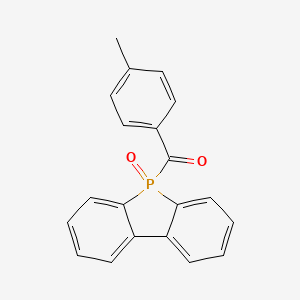
![Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane](/img/structure/B12542867.png)
